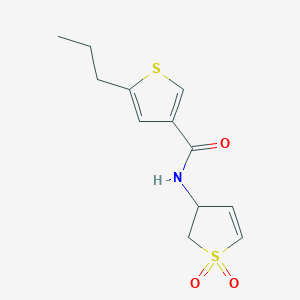![molecular formula C19H15FN2O4 B5413230 5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5413230.png)
5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole 1 exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound 1 reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound 1 inhibits the production of prostaglandins and other inflammatory mediators. In vivo studies have shown that this compound 1 reduces inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. This compound 1 has also been shown to have anti-cancer effects, as it inhibits the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole 1 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound 1 in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on 5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole 1. One area of research is to further investigate its anti-inflammatory effects and its potential for the treatment of inflammatory diseases. Another area of research is to explore its potential for the treatment of cancer. Additionally, further studies are needed to optimize the synthesis method of this compound 1 and to improve its solubility and bioavailability. Overall, this compound 1 has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
The synthesis of 5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole 1 involves several steps, starting with the reaction of 4-fluorobenzyl alcohol with 2-bromoanisole to obtain 2-(4-fluorobenzyl)anisole. This intermediate is then reacted with 2-bromoacetophenone to obtain 2-{2-[(4-fluorobenzyl)oxy]phenyl}acetophenone. The final step involves the reaction of 2-{2-[(4-fluorobenzyl)oxy]phenyl}acetophenone with 3-methyl-4-nitroisoxazole in the presence of a base to obtain this compound 1. The synthesis method of this compound 1 has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole 1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, this compound 1 has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes this compound 1 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
5-[(E)-2-[2-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-13-19(22(23)24)18(26-21-13)11-8-15-4-2-3-5-17(15)25-12-14-6-9-16(20)10-7-14/h2-11H,12H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMPMFNZIOPWAJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide](/img/structure/B5413148.png)
![6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5413150.png)
![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413179.png)
![4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5413186.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide](/img/structure/B5413203.png)
![(1R*,3s,6r,8S*)-4-{4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5413209.png)
![1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5413215.png)
![7-acetyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413219.png)
![ethyl {[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetate](/img/structure/B5413220.png)
![5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide](/img/structure/B5413222.png)
![ethyl 4-methyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5413236.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5413241.png)
![5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)vinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5413245.png)